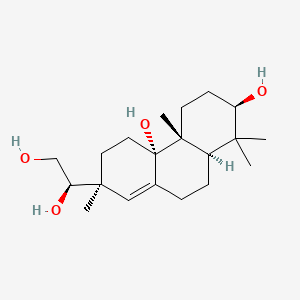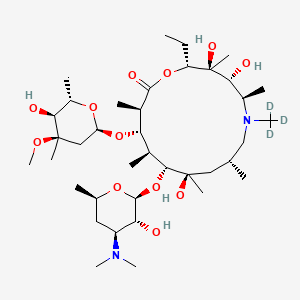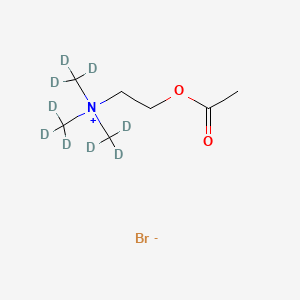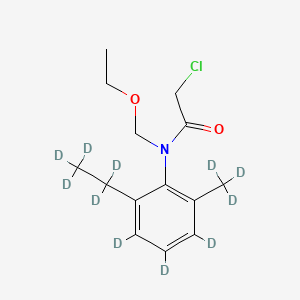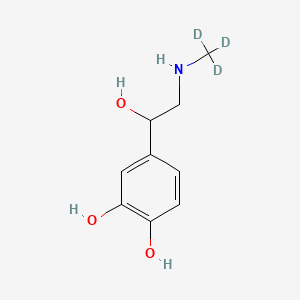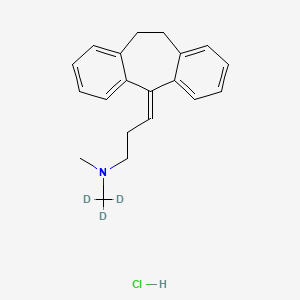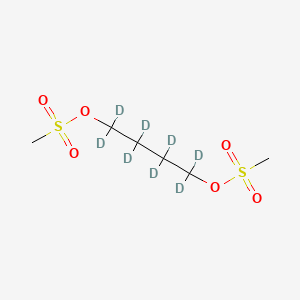
4-Fluorophenyl Methyl Sulfone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl Methyl Sulfone-d4 (4-FPMS-d4) is a fluorinated aromatic sulfone compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C7H6F4O2S and a molecular weight of 218.19 g/mol. 4-FPMS-d4 is a colorless solid at room temperature that is soluble in water and polar organic solvents. 4-FPMS-d4 is a stable compound that is resistant to oxidation and hydrolysis, making it ideal for use in a variety of scientific experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Fluorophenyl Methyl Sulfone-d4 involves the reaction of 4-fluorobenzaldehyde-d4 with methylsulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
4-fluorobenzaldehyde-d4, methylsulfonyl chloride, base (e.g. triethylamine)
Reaction
Add 4-fluorobenzaldehyde-d4 and a base to a reaction flask, Add methylsulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture at reflux for several hours, Allow the reaction mixture to cool and then filter off any solids, Wash the solid with a suitable solvent and dry to obtain the desired product
Scientific Research Applications
4-Fluorophenyl Methyl Sulfone-d4 is used in various scientific research applications. It is used as a substrate for the enzymatic synthesis of 4-fluorophenyl methyl sulfoxide (4-FPMSO). 4-FPMSO is a useful intermediate for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Fluorophenyl Methyl Sulfone-d4 is also used in the synthesis of other sulfone compounds, such as 4-fluorophenyl methyl sulfone (4-FPMS). 4-FPMS is a useful intermediate for the synthesis of a variety of other compounds, including perfumes and fragrances.
Mechanism Of Action
The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 is not yet fully understood. It is known, however, that the compound is able to undergo a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions. These reactions are used to synthesize a variety of compounds, including 4-FPMSO and 4-FPMS.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 are not yet fully understood. It is known, however, that the compound has a low toxicity in animals and is not considered to be a significant health hazard. It is also known that 4-Fluorophenyl Methyl Sulfone-d4 does not have any significant effect on the central nervous system, and is therefore not considered to be a psychoactive compound.
Advantages And Limitations For Lab Experiments
4-Fluorophenyl Methyl Sulfone-d4 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its stability; 4-Fluorophenyl Methyl Sulfone-d4 is resistant to oxidation and hydrolysis, making it ideal for use in a variety of experiments. Additionally, 4-Fluorophenyl Methyl Sulfone-d4 is soluble in water and polar organic solvents, making it easy to use in a variety of experiments. The main limitation of 4-Fluorophenyl Methyl Sulfone-d4 is its low reactivity; the compound does not undergo many chemical reactions, and as such is not suitable for use in a variety of synthetic reactions.
Future Directions
There are a number of potential future directions for research on 4-Fluorophenyl Methyl Sulfone-d4. One potential area of research is to develop new methods for the synthesis of 4-Fluorophenyl Methyl Sulfone-d4. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 in more detail. Additionally, further research could be conducted to explore the potential applications of 4-Fluorophenyl Methyl Sulfone-d4 in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential for 4-Fluorophenyl Methyl Sulfone-d4 to be used as a starting material for the synthesis of other fluorinated aromatic sulfone compounds.
properties
CAS RN |
1189981-42-7 |
|---|---|
Product Name |
4-Fluorophenyl Methyl Sulfone-d4 |
Molecular Formula |
C7H7FO2S |
Molecular Weight |
178.214 |
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
DPJHZJGAGIWXTD-QFFDRWTDSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)F |
synonyms |
1-Fluoro-4-(methylsulfonyl)benzene-d4; p-Fluorophenyl Methyl Sulfone-d4; 1-Fluoro-4-methanesulfonylbenzene-d4; 4-Methylsulfonyl-1-fluorobenzene-d4; Methyl 4-Fluorophenyl-d4 Sulfone; NSC 226256-d4; p-Fluorophenyl-d4 Methyl Sulfone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



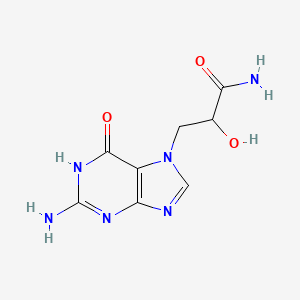
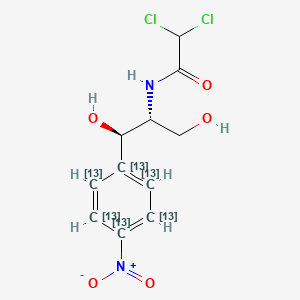
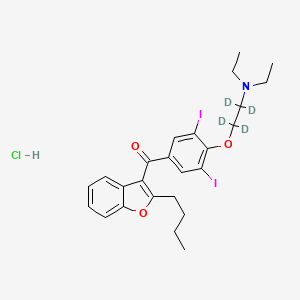
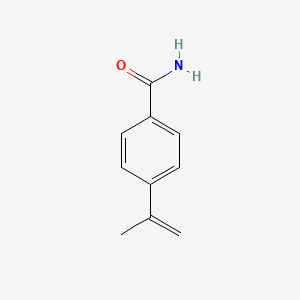
![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
